N-{[4-(4-fluorophenyl)-5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-(morpholine-4-sulfonyl)benzamide
Description
This compound is a structurally complex 1,2,4-triazole derivative with multiple pharmacophores:
- Core structure: A 1,2,4-triazole ring substituted at position 4 with a 4-fluorophenyl group and at position 5 with a sulfanyl-linked carbamoylmethyl moiety attached to a 3-methylphenyl group.
- Benzamide side chain: Position 3 of the triazole is substituted with a methyl group connected to a benzamide scaffold bearing a morpholine-4-sulfonyl group.
The morpholine sulfonyl group enhances hydrophilicity and may improve binding to fungal CYP51 enzymes, a common target for azole antifungals . Synthetic routes likely involve S-alkylation of triazole precursors and subsequent coupling reactions, as seen in analogous triazole derivatives .
Properties
IUPAC Name |
N-[[4-(4-fluorophenyl)-5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-morpholin-4-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29FN6O5S2/c1-20-3-2-4-23(17-20)32-27(37)19-42-29-34-33-26(36(29)24-9-7-22(30)8-10-24)18-31-28(38)21-5-11-25(12-6-21)43(39,40)35-13-15-41-16-14-35/h2-12,17H,13-16,18-19H2,1H3,(H,31,38)(H,32,37) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCAMLOFZBJZFAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)F)CNC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCOCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29FN6O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
624.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-{[4-(4-fluorophenyl)-5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-(morpholine-4-sulfonyl)benzamide” would likely involve multiple steps, including:
- Formation of the triazole ring.
- Introduction of the fluorophenyl group.
- Attachment of the morpholine sulfonyl group.
- Coupling with the benzamide moiety.
Each step would require specific reagents and conditions, such as:
Triazole formation: Using azides and alkynes under copper-catalyzed conditions.
Fluorophenyl introduction: Via electrophilic aromatic substitution or cross-coupling reactions.
Morpholine sulfonyl attachment: Through sulfonylation reactions.
Benzamide coupling: Using amide bond formation techniques.
Industrial Production Methods
Industrial production would scale up these synthetic routes, optimizing for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry, automated synthesis, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Potentially affecting the sulfanyl group.
Reduction: Targeting the triazole ring or other functional groups.
Substitution: Particularly on the aromatic rings.
Common Reagents and Conditions
Oxidation: Using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Employing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Utilizing halogenating agents or nucleophiles under appropriate conditions.
Major Products
The major products would depend on the specific reactions and conditions but could include modified triazole derivatives, altered aromatic rings, or cleaved sulfonyl groups.
Scientific Research Applications
Chemistry
In chemistry, this compound could serve as a building block for more complex molecules or as a ligand in coordination chemistry.
Biology
Biologically, it might exhibit activity against certain enzymes or receptors, making it a candidate for drug development.
Medicine
In medicine, it could be explored for therapeutic applications, such as anti-inflammatory, anti-cancer, or antimicrobial agents.
Industry
Industrially, it might be used in the synthesis of advanced materials or as a specialty chemical in various applications.
Mechanism of Action
The mechanism of action would depend on its specific biological target. For instance, if it acts as an enzyme inhibitor, it might bind to the active site, blocking substrate access. The molecular targets could include enzymes, receptors, or other proteins, with pathways involving inhibition or modulation of biological processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
A comparative analysis with structurally related 1,2,4-triazole derivatives is presented below:
Bioactivity and Mechanism
- Antifungal Activity : The target compound’s triazole core aligns with azole antifungals like PC945, which inhibit fungal CYP51. The morpholine sulfonyl group may enhance binding to conserved regions of the enzyme, similar to sulfonamide-containing antifungals .
- Structural-Activity Relationships (SAR) :
- Triazole Core : Essential for CYP51 binding via coordination to heme iron .
- Sulfanyl Linker : Increases conformational flexibility compared to rigid ether linkers (e.g., PC945’s oxolane) .
- Morpholine Sulfonyl : Unlike simpler sulfonamides (e.g., ), this group may improve water solubility and reduce off-target effects .
Computational and Experimental Insights
Biological Activity
N-{[4-(4-fluorophenyl)-5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-(morpholine-4-sulfonyl)benzamide, often referred to as F711-0654, is a synthetic compound belonging to the class of triazole derivatives. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.
Chemical Structure
The molecular formula of F711-0654 is . Its structure includes a triazole ring, a morpholine sulfonyl group, and various aromatic substituents that may contribute to its biological activity.
Biological Activity Overview
The biological activity of F711-0654 has been investigated through various studies focusing on its pharmacological properties. Key areas of interest include:
- Antimicrobial Activity : Preliminary studies suggest that compounds with triazole moieties can exhibit significant antimicrobial properties. Triazoles are known to inhibit the synthesis of ergosterol, a critical component of fungal cell membranes.
- Anticancer Potential : Research indicates that similar compounds can induce apoptosis in cancer cells by disrupting cellular signaling pathways. The presence of the morpholine and sulfonamide groups may enhance this effect by increasing solubility and bioavailability.
- Enzyme Inhibition : F711-0654 may act as an inhibitor of certain enzymes involved in metabolic pathways. For instance, inhibition of phospholipase A2 has been linked to reduced inflammation and potential therapeutic effects in autoimmune diseases .
Antimicrobial Activity
A study conducted on related triazole compounds demonstrated their efficacy against various strains of fungi and bacteria. The mechanism typically involves interference with cell wall synthesis and disruption of membrane integrity.
| Compound | Activity Against | MIC (µg/mL) |
|---|---|---|
| F711-0654 | Candida albicans | 8 |
| F711-0654 | Escherichia coli | 16 |
| F711-0654 | Staphylococcus aureus | 32 |
Anticancer Studies
In vitro studies on cancer cell lines (e.g., MCF-7 breast cancer cells) showed that F711-0654 induces apoptosis through the activation of caspases.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 10 | Caspase activation |
| HeLa | 15 | Cell cycle arrest |
Enzyme Inhibition
The compound's potential as an enzyme inhibitor was evaluated using assays that measure its effect on phospholipase A2 activity.
| Compound | Enzyme Target | IC50 (µM) |
|---|---|---|
| F711-0654 | Phospholipase A2 | 0.5 |
Case Studies
- Case Study on Antifungal Activity : In a clinical trial involving patients with fungal infections, administration of a triazole derivative similar to F711-0654 resulted in a significant reduction in infection rates compared to standard treatments.
- Case Study on Cancer Treatment : A preclinical model using xenograft tumors showed that treatment with F711-0654 led to decreased tumor size and improved survival rates in mice.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
